molecular formula C14H17ClN6 B1665619 s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)- CAS No. 21868-40-6

s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)-

Cat. No. B1665619
CAS RN: 21868-40-6
M. Wt: 304.78 g/mol
InChI Key: ZTXSLFCZKMDZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF53 is an alpha-L-arabinofuranosidase from Trichoderma reesei containing a noncatalytic xylan-binding domain.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

s-Triazine derivatives, specifically those incorporating piperazine and piperidine motifs, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Patel et al. (2011) and Patel et al. (2012) conducted studies demonstrating that these compounds exhibited significant inhibition against various bacterial strains, including Mycobacterium tuberculosis, with some compounds showing comparable potency to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).

Synthesis and Structural Elucidation

Zhang Li-hu (2014) synthesized various 1,3,5-triazine derivatives, showcasing their structural diversity and potential for various applications. The structures were confirmed using NMR and IR spectroscopy, highlighting the versatility of s-triazine in chemical synthesis (Zhang, 2014).

Anticancer Activity

Several studies have reported the synthesis of s-triazine derivatives with potential anticancer activities. Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives for their antiproliferative effects on breast cancer cells, identifying compounds with promising activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Pomarnacka et al. (2004) synthesized novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, demonstrating cytotoxic activity against human tumor cell lines (Pomarnacka, Bednarski, Grunert, & Reszka, 2004).

Chiral Separation in Chemistry

Bhushan and Agarwal (2011) developed chiral derivatizing reagents based on cyanuric chloride, used for the separation of protein and non-protein amino acids. This underscores the role of s-triazine derivatives in advanced analytical techniques (Bhushan & Agarwal, 2011).

Molecular Structure and Pharmacological Evaluation

Various s-triazine derivatives have been synthesized and their molecular structures investigated for different pharmacological applications. The research by Shawish et al. (2021) exemplifies the use of X-ray crystallography and DFT calculations in understanding the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

properties

CAS RN

21868-40-6

Product Name

s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)-

Molecular Formula

C14H17ClN6

Molecular Weight

304.78 g/mol

IUPAC Name

4-(chloromethyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H17ClN6/c15-10-12-17-13(16)19-14(18-12)21-8-6-20(7-9-21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,18,19)

InChI Key

ZTXSLFCZKMDZQI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl

Appearance

Solid powder

Other CAS RN

21868-40-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF53;  AF-53;  AF 53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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